3-Bromobenzaldehyde oxime is a chemical compound with the molecular formula C7H6BrNO . It is also known by other names such as 3-Bromobenzaldoxime and (NE)-N-[(3-bromophenyl)methylidene]hydroxylamine . The molecular weight of this compound is 200.03 g/mol .
The synthesis of oximes, including 3-Bromobenzaldehyde oxime, often involves a condensation reaction between a carbonyl and a hydroxylamine . More complex oximes can be synthesized via a [3+2]-cycloaddition reaction of an oxime chloride and an alkene . Substitution reactions of the chloride with an alcohol are often used for the synthesis of imidates .
The molecular structure of 3-Bromobenzaldehyde oxime includes a bromine atom attached to a benzene ring, which is further connected to a carbon atom double-bonded to a nitrogen atom and single-bonded to an oxygen atom . The InChI representation of the molecule is InChI=1S/C7H6BrNO/c8-7-3-1-2-6(4-7)5-9-10/h1-5,10H/b9-5+ .
Oximes are valuable synthetic building blocks with diverse reactivity modes. Their reactivity towards photocatalysis and transition metals makes them ideal starting materials for N-containing heterocycles, amino alcohols, and amines . Developments in oxime reactivity have enabled transformations such as the addition of iminyl radicals to alkenes to generate functionalized imines, and [2+2]-cycloadditions to access azetidines .
The physical and chemical properties of 3-Bromobenzaldehyde oxime include a molecular weight of 200.03 g/mol . It has a computed XLogP3-AA value of 2.3, indicating its lipophilicity . It has one hydrogen bond donor and two hydrogen bond acceptors . The exact mass and the monoisotopic mass of the compound are both 198.96328 g/mol . The topological polar surface area of the compound is 32.6 Ų .
3-Bromobenzaldehyde oxime is an organic compound with the molecular formula CHBrN. It is classified as an oxime, which is a functional group characterized by the presence of a nitrogen atom bonded to a carbon atom and a hydroxyl group. This compound is typically derived from 3-bromobenzaldehyde through the reaction with hydroxylamine. Oximes are important in organic synthesis and serve as intermediates in the preparation of various nitrogen-containing compounds.
3-Bromobenzaldehyde oxime can be synthesized from 3-bromobenzaldehyde, a brominated aromatic aldehyde. The classification of this compound falls under the category of oximes, which are often utilized in organic chemistry for their reactivity and versatility in forming other functional groups such as nitriles and amides. The compound is also recognized for its potential applications in pharmaceuticals and agrochemicals.
The synthesis of 3-bromobenzaldehyde oxime typically involves the reaction of 3-bromobenzaldehyde with hydroxylamine hydrochloride in a suitable solvent such as methanol or ethanol. The general procedure includes:
3-Bromobenzaldehyde oxime has a planar structure due to resonance stabilization. The oxime functional group () exhibits E/Z stereoisomerism based on the orientation of substituents around the double bond.
3-Bromobenzaldehyde oxime can undergo several chemical transformations:
The mechanism by which 3-bromobenzaldehyde oxime reacts involves nucleophilic attack by hydroxylamine on the carbonyl carbon of 3-bromobenzaldehyde, followed by proton transfer to form the oxime product. Subsequent reactions such as dehydration involve loss of water facilitated by protonation of the hydroxyl group, leading to formation of a nitrile.
3-Bromobenzaldehyde oxime has several scientific uses:
The synthesis of 3-bromobenzaldehyde, the essential precursor to 3-bromobenzaldehyde oxime, relies critically on regioselective electrophilic aromatic bromination. Achieving high meta-selectivity presents significant challenges due to competing ortho/para bromination pathways inherent to benzaldehyde's electronic properties. Conventional bromination methods often yield mixtures containing 3-chlorobenzaldehyde impurities and unreacted starting material, necessitating complex purification workflows and reducing overall process efficiency [3].
Modern catalytic approaches overcome these limitations through Lewis acid-mediated bromination. Aluminum chloride (AlCl₃) emerges as a superior catalyst compared to ferric chloride (FeCl₃), demonstrating enhanced reactivity and selectivity in 1,2-dichloroethane (DCE) solvent systems. Optimized protocols utilize a molar ratio of AlCl₃ to benzaldehyde of 1.2:1 to 1.4:1, with bromine employed in slight excess (1:1 to 1.1:1 molar ratio relative to benzaldehyde). This catalytic system operates efficiently at moderate temperatures (30–50°C) and benzaldehyde concentrations of 2–3 mol/L in DCE, achieving high conversion rates and minimizing dichlorination byproducts. A key innovation involves the solvent regeneration cycle: Spent DCE, transformed into 1-bromo-2-chloroethane and 1,2-dibromoethane during the reaction, is recovered and treated with chlorine under AlCl₃ catalysis. This regenerates DCE while producing bromine in situ, significantly reducing bromine consumption in subsequent batches and enhancing the process's economic and environmental footprint [3].
Table 1: Optimized Catalytic Bromination Parameters for 3-Bromobenzaldehyde Synthesis
Parameter | Optimized Value/Range | Impact on Selectivity/Yield |
---|---|---|
Catalyst | AlCl₃ | Higher reactivity vs. FeCl₃ |
Catalyst:Benzaldehyde Ratio | 1.2:1 – 1.4:1 | Maximizes conversion, minimizes side products |
Br₂:Benzaldehyde Ratio | 1:1 – 1.1:1 | Ensures complete reaction, slight excess |
Solvent | 1,2-Dichloroethane (DCE) | Optimal bromine carrier, recyclable |
Concentration (Benzaldehyde) | 2–3 mol/L | Balances reaction rate and control |
Temperature | 30–50°C | Efficient reaction rate, avoids decomposition |
The condensation of 3-bromobenzaldehyde with hydroxylamine to form the target oxime exemplifies a transformation amenable to green chemistry principles. Traditional solution-phase methods often require stoichiometric bases and generate aqueous waste streams during neutralization and workup. Mechanochemical synthesis offers a compelling alternative by eliminating solvents and enhancing atomic efficiency. This approach utilizes high-energy ball milling to intimately mix solid 3-bromobenzaldehyde with hydroxylamine hydrochloride (NH₂OH·HCl) and a mild base like sodium carbonate (Na₂CO₃) within a sealed milling chamber [1] [5].
The mechanical energy input facilitates proton transfer and dehydration steps crucial for imine formation, bypassing the need for molecular solvents. Reaction times are dramatically reduced (often to minutes instead of hours) compared to conventional stirring in methanol or ethanol. Furthermore, mechanochemistry offers distinct advantages in controlling the Z/E isomeric ratio of the resulting oxime. While solution-phase synthesis in methanol typically yields mixtures favoring the Z-isomer (~82%), the absence of solvent polarity effects and precise control over reaction parameters during milling allow for tunable isomer ratios. This is significant as the stereochemistry (E or Z configuration around the C=N bond) influences the oxime's reactivity in downstream transformations like the Beckmann rearrangement or dehydration to nitriles. The solvent-free nature of the process also simplifies purification, often requiring only a brief wash to remove inorganic salts, yielding high-purity 3-bromobenzaldehyde oxime with minimal environmental impact [5] [7].
Achieving high meta-bromination selectivity on the benzaldehyde ring is paramount for the efficient synthesis of the 3-bromobenzaldehyde precursor. The inherent electrophilic aromatic substitution (EAS) reactivity of benzaldehyde, governed by its electron-withdrawing aldehyde group, favors meta-addition but is complicated by competing reactions leading to ortho-brominated products, over-bromination, and halogen exchange forming 3-chlorobenzaldehyde [3] [6].
The choice of solvent system is critical for suppressing chlorination. While chlorinated solvents like dichloromethane are common in EAS, they promote halogen exchange under Lewis acid catalysis. Using 1,2-dichloroethane (DCE) as the solvent, coupled with precise stoichiometry of bromine and AlCl₃ catalyst, minimizes the formation of chlorinated byproducts. The catalyst concentration plays a dual role: sufficient AlCl₃ (≥1.2 equiv.) activates Br₂ effectively, generating the potent electrophile Br⁺, while also forming a complex with the benzaldehyde oxygen. This complexation enhances the meta-directing effect and deactivates the ring slightly, preventing polybromination and ensuring monobromination occurs predominantly at the meta position. Lower catalyst loadings (<1 equiv.) result in incomplete conversion and increased chlorinated impurity formation due to the solvent's involvement in halogen exchange. Temperature control (30–50°C) further optimizes selectivity; lower temperatures slow the reaction excessively, while higher temperatures promote side reactions. The melting point of the resulting 3-bromobenzaldehyde oxime (73–76°C) serves as a practical indicator of purity, with deviations suggesting inadequate regiocontrol during the bromination step [3] [6].
3-Bromobenzaldehyde oxime serves as a versatile substrate for skeletal rearrangement reactions, most notably the Beckmann rearrangement, which transforms oximes into amides. The reaction proceeds via acid-catalyzed activation of the oxime hydroxyl group, converting it into a superior leaving group (e.g., -OH₂⁺ or -OAc). This is followed by the concerted migration of the aryl group (in this case, the 3-bromophenyl moiety) from the carbon to the adjacent nitrogen atom, concomitant with the departure of the leaving group. This generates a nitrilium ion intermediate, which is rapidly hydrolyzed by water to yield the corresponding amide, 3-bromobenzamide [5].
The presence of the meta-bromine substituent influences the rearrangement primarily through electronic effects rather than steric hindrance, as the reaction occurs distal to the bromine atom. Bromine's moderate electron-withdrawing nature can subtly affect the stability of the transition state during the migration step. Catalysis plays a crucial role in the efficiency of this transformation. While traditional methods employ strong Brønsted acids (e.g., concentrated H₂SO₄, polyphosphoric acid - PPA) or corrosive reagents like P₂O₅ in methanesulfonic acid (MSA), modern approaches utilize Lewis acid catalysts (e.g., nickel acetate) or even photocatalysis (e.g., BODIPY dyes under visible light) [5]. Nickel acetate catalysis involves coordination to the oxime nitrogen, facilitating heterolysis of the N-O bond. Photocatalyzed versions offer milder conditions, potentially enhancing functional group tolerance. Under microwave irradiation in solvent-free conditions, the Beckmann rearrangement of benzaldehyde oxime derivatives proceeds rapidly and cleanly, suggesting applicability to the 3-bromo analogue [5]. Dehydration of 3-bromobenzaldehyde oxime, typically using reagents like acetic anhydride or thionyl chloride, provides an alternative route to 3-bromobenzonitrile, a valuable synthetic building block.
Table 2: Beckmann Rearrangement Conditions and Outcomes for Benzaldehyde Oxime Derivatives
Activation Method/Catalyst | Typical Conditions | Product (from Benzaldoxime) | Applicability to 3-Bromo Derivative |
---|---|---|---|
Concentrated H₂SO₄ | 0–25°C, 1–24 h | Benzamide | Expected, potential side reactions |
P₂O₅ / MSA | 50–80°C, 0.5–2 h | Benzamide | Suitable, milder than H₂SO₄ |
Ni(OAc)₂ | Reflux in AcOH, 1–4 h | Benzamide | Demonstrated for benzaldoxime |
BODIPY Photocatalyst (vis light) | CH₃CN, rt, 12–48 h | Benzamide | Presumed compatible |
Microwave (solvent-free) | 100–150 W, 5–15 min | Benzamide | Highly suitable, rapid, green |
Although the oxime functional group (C=N-OH) itself is planar and thus 3-bromobenzaldehyde oxime is not inherently chiral, opportunities for asymmetric synthesis and chiral resolution arise in two primary contexts: 1) exploitation of the inherent E/Z isomerism, and 2) incorporation of the oxime into chiral heterocyclic scaffolds via stereoselective cycloadditions.
The E and Z isomers of oximes, resulting from the configuration around the C=N double bond, are diastereomers. While these isomers readily interconvert under acid or base catalysis, they can sometimes be separated physically (e.g., fractional crystallization, chromatography) if interconversion is slow under neutral conditions. The Z-isomer of benzaldehyde oxime derivatives is often less stable but can be kinetically trapped. The presence of the meta-bromine substituent could subtly influence the relative stability and separation potential of the E and Z isomers of 3-bromobenzaldehyde oxime compared to the parent compound [5] [6]. More significantly, 3-bromobenzaldehyde oxime acts as a precursor to prochiral nitrile oxides, enabling access to chiral centers. Treatment with N-chlorosuccinimide (NCS) in dimethylformamide (DMF) generates the reactive 3-bromobenzohydroximoyl chloride, which rapidly dehydrohalogenates in situ to form the corresponding nitrile oxide (3-Br-C₆H₄-C≡N⁺-O⁻). Nitrile oxides are potent 1,3-dipoles in [3+2] cycloaddition reactions [4].
Copper(I) catalysis revolutionizes these cycloadditions, particularly with terminal alkynes. The Cu(I) catalyst, often generated from CuCl and a base or using complexes like Cu(MeCN)₄PF₆, coordinates both the nitrile oxide and the alkyne. This coordination not only accelerates the reaction but also imposes high regioselectivity (exclusively forming the 3,5-disubstituted isoxazole) and enables enantiocontrol when chiral ligands are employed. For example, using chiral bis(oxazoline) (Box) or phosphine ligands with Cu(I) allows for catalytic asymmetric cycloadditions. The reaction between 3-bromobenzaldehyde-derived nitrile oxide and a terminal alkyne can thus yield chiral 3,5-disubstituted isoxazoles containing the 3-bromophenyl group at either the C3 or C5 position of the isoxazole ring, with high enantiomeric excess (ee). These isoxazoles are valuable frameworks in medicinal chemistry and materials science, particularly liquid crystals. The 3-bromo substituent's size and electronic properties can influence the efficiency and stereoselectivity of these cycloadditions, making it a valuable handle for tuning the properties of the resulting chiral molecules [4].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 62968-45-0
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9